molecular formula C10H7BrF6O B2661361 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene CAS No. 1864784-61-1

1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene

Cat. No. B2661361
M. Wt: 337.059
InChI Key: CINHYUUUEMKKAV-UHFFFAOYSA-N
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Description

Compounds like “1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene” belong to a class of organic compounds known as halogenated hydrocarbons. They are characterized by the presence of one or more halogen atoms (like bromine in this case) attached to their carbon framework .


Synthesis Analysis

The synthesis of such compounds typically involves halogenation reactions, where a halogen atom is introduced into the organic molecule. The specifics of the synthesis would depend on the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. The presence of specific functional groups like the bromine atom or the hexafluoro-2-methoxypropane group would give characteristic signals in these spectra .


Chemical Reactions Analysis

Halogenated hydrocarbons like this compound can undergo various types of chemical reactions, including substitution and elimination reactions. The specific reactions would depend on the conditions and the reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. These can be determined experimentally or predicted using computational methods .

Scientific Research Applications

Application in Protecting Groups and Chemical Synthesis

1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene is a compound that finds application in the realm of chemical synthesis and protecting groups. Horning et al. (1970) demonstrated the use of similar bromo compounds in the context of tetrahydropyranyl protecting groups, highlighting their utility in the formation of masked acetonyl bromides, which are valuable in synthetic chemistry (Horning, Kavadias, & Muchowski, 1970).

In Polymer Chemistry

Fitch et al. (2003) synthesized a highly fluorinated monomer similar to 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene. This monomer was used to create soluble, hydrophobic polyethers with low dielectric properties, indicating the potential of such compounds in developing advanced polymeric materials (Fitch et al., 2003).

Radical Cyclisation in Organic Chemistry

The compound's utility in radical cyclisation reactions was explored by Esteves et al. (2007). They investigated the electrochemical reduction of bromo compounds, which led to high yields of tetrahydrofuran derivatives, demonstrating the compound's potential in synthesizing complex organic structures (Esteves, Ferreira, & Medeiros, 2007).

In Crystal Structure Analysis

Stein et al. (2015) explored the crystal structures of derivatives of such bromo compounds. Their work provides insight into the supramolecular features of these compounds, including hydrogen bonding and π–π interactions, which are crucial for understanding their behavior in various chemical contexts (Stein, Hoffmann, & Fröba, 2015).

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicological studies. These studies assess the potential harm the compound can cause to humans or the environment. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for the study of a compound like “1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene” could include exploring its potential applications, studying its reactivity under various conditions, or investigating its environmental impact .

properties

IUPAC Name

1-bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF6O/c1-18-8(9(12,13)14,10(15,16)17)6-2-4-7(11)5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINHYUUUEMKKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)Br)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene

Citations

For This Compound
1
Citations
S Lepri, L Goracci, A Valeri, G Cruciani - European Journal of Medicinal …, 2016 - Elsevier
Bosentan, the first-in-class drug used in treatment of pulmonary arterial hypertension, is principally metabolized by the cytochromes P450, and it is responsible for cytochromes …
Number of citations: 15 www.sciencedirect.com

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